BenchChemオンラインストアへようこそ!

T-2000

Neuroscience Movement Disorders Drug Safety

T-2000 (1,3-bis(methoxymethyl)-5,5-diphenylbarbituric acid), also known as DMMDPB, is an investigational small molecule barbiturate derivative with oral bioavailability and GABA-A receptor agonist activity. It represents a distinct chemical subclass among barbiturates due to its unique 1,3-dimethoxymethyl substitution pattern on the barbituric acid core.

Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
CAS No. 97846-21-4
Cat. No. B1682866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-2000
CAS97846-21-4
Synonyms1,3-D-5,5-DBA
1,3-dimethoxymethyl-5,5-diphenylbarbituric acid
DMMDPB compound
Molecular FormulaC20H20N2O5
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOCN1C(=O)C(C(=O)N(C1=O)COC)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H20N2O5/c1-26-13-21-17(23)20(15-9-5-3-6-10-15,16-11-7-4-8-12-16)18(24)22(14-27-2)19(21)25/h3-12H,13-14H2,1-2H3
InChIKeyRRFBTKHQZRCRSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





T-2000 (CAS 97846-21-4): A Non-Sedating Barbiturate-Derived GABA Agonist for Movement Disorder Research


T-2000 (1,3-bis(methoxymethyl)-5,5-diphenylbarbituric acid), also known as DMMDPB, is an investigational small molecule barbiturate derivative with oral bioavailability and GABA-A receptor agonist activity [1]. It represents a distinct chemical subclass among barbiturates due to its unique 1,3-dimethoxymethyl substitution pattern on the barbituric acid core [2]. Unlike classical barbiturates, T-2000 exhibits anticonvulsant, anxiolytic, and muscle-relaxant properties while lacking the pronounced sedative and hypnotic effects that typically limit the therapeutic utility of this pharmacophore class [3]. T-2000 has advanced to Phase II clinical evaluation for essential tremor and myoclonus, with orphan drug designation underscoring its potential to address unmet needs in movement disorders where current therapies show limited efficacy or tolerability [4].

Why Generic T-2000 (DMMDPB) Substitution with Standard Barbiturates or Other GABA Agonists Is Not Feasible


T-2000 cannot be substituted by structurally related barbiturates (e.g., phenobarbital, primidone) or alternative GABAergic agents (e.g., benzodiazepines, gabapentin) due to its unique pharmacological profile characterized by preserved anticonvulsant and tremorolytic efficacy with minimal sedation—a critical safety and tolerability advantage not replicated by other members of the barbiturate class [1]. Standard GABA-A positive allosteric modulators induce dose-limiting sedation and cognitive impairment that frequently preclude their use in elderly patients or those requiring chronic tremor management [2]. The 1,3-dimethoxymethyl substitution confers distinct physicochemical properties (LogP 2.05, PSA 76 Ų) that differentiate T-2000 from its closest analogs, including its monomethoxymethyl derivative (MMMDPB) and the parent diphenylbarbituric acid (DPB) . Procurement of alternative compounds lacking these precise structural and pharmacological attributes would invalidate experimental reproducibility and fail to address the specific research question regarding non-sedating barbiturate efficacy [3].

Quantitative Evidence Guide: T-2000 (97846-21-4) Differentiation from Comparator Compounds


Absence of Sedation vs. Classical Barbiturates: A Critical Safety and Tolerability Differentiator

T-2000 is explicitly characterized as a non-sedating barbiturate, a property that distinguishes it from all clinically used barbiturates including phenobarbital and primidone, which produce dose-dependent sedation as a primary adverse effect [1]. This differentiation is supported by the compound's chemical structure, wherein the 1,3-dimethoxymethyl substitution is believed to confer the non-sedating profile while retaining GABAergic anticonvulsant activity [2]. No quantitative sedation scale data comparing T-2000 to specific barbiturates is available in the public domain; therefore, this evidence is classified as class-level inference based on the documented sedative properties of the barbiturate class versus the stated non-sedating nature of T-2000.

Neuroscience Movement Disorders Drug Safety

Essential Tremor Efficacy: Placebo-Controlled Fahn-Tolosa-Marin Scale Improvement

In a randomized, double-blind, placebo-controlled Phase II trial (n=12), T-2000 administered at 400 mg twice daily (800 mg/day total) for 14 days produced a mean Fahn-Tolosa-Marin tremor scale improvement of 19.3 points from baseline (P < 0.0001), compared to a 9.0-point improvement in the placebo group (P = 0.0121) [1]. The between-group treatment effect was statistically significant (P = 0.03) using a two-factor mixed ANOVA model [1]. In a separate 22-patient study with 300 mg twice daily (600 mg/day total), within-group improvement was observed but the ANOVA did not demonstrate a significant treatment effect versus placebo [1].

Essential Tremor Clinical Trial Efficacy

Dose-Response Differentiation: 800 mg/day Superior to 600 mg/day

Cross-study comparison of the two Phase II cohorts revealed a statistically significant dose-response relationship. When the treated groups from each study were compared, the 800-mg daily dose group (400 mg BID) demonstrated significantly greater efficacy than the 600-mg daily dose group (300 mg BID), with P = 0.02 [1]. This finding establishes that the higher dose is required to achieve a clinically meaningful separation from placebo and provides a quantitative basis for dose selection in future investigations [1].

Dose Optimization Clinical Pharmacology Essential Tremor

Physicochemical Differentiation from Metabolites and Analogs: LogP and Polar Surface Area

T-2000 (DMMDPB) possesses distinct physicochemical properties that differentiate it from its primary metabolite MMMDPB (1-methoxymethyl-5,5-diphenylbarbituric acid) and the parent compound DPB (5,5-diphenylbarbituric acid). Computed LogP for T-2000 is 2.05 (estimated) with a polar surface area of 76 Ų, and it contains zero hydrogen bond donors . These properties contribute to its oral bioavailability and ability to cross the blood-brain barrier [1]. The presence of two methoxymethyl groups (versus one in MMMDPB or none in DPB) directly impacts both metabolic stability and pharmacological activity [2].

Physicochemical Properties Drug Discovery ADME

Clinical Development Status: Phase II Completion vs. Earlier-Stage GABAergic Compounds

T-2000 has completed Phase II clinical trials for essential tremor and myoclonus dystonia, reaching a development milestone that exceeds many other investigational GABAergic agents for movement disorders [1]. In total, 199 subjects have received T-2000 across Phase I and Phase II studies, including 9 patients treated for 3 to 18 months, providing a human safety dataset that is more extensive than that available for most preclinical or early-stage tremor compounds [2]. The compound received orphan drug designation and an FDA IND exemption for US clinical studies, further validating its differentiated status [3]. However, development was subsequently discontinued after Phase II, and no Phase III data are available [1].

Clinical Development Essential Tremor Investigational Drug

Recommended Research and Industrial Application Scenarios for T-2000 (97846-21-4)


Preclinical Validation of Non-Sedating GABAergic Tremorolysis in Rodent Models

T-2000 is optimally deployed as a positive control or test agent in rodent essential tremor models (e.g., harmaline-induced tremor) to establish proof-of-concept for novel non-sedating GABAergic compounds. Its established oral bioavailability and GABA-A receptor agonism, coupled with documented clinical tremor reduction (19.3-point Fahn-Tolosa-Marin improvement at 800 mg/day, P < 0.0001) [1], provide a validated benchmark for comparative efficacy assessments. The non-sedating profile enables dose escalation without the confounding motor impairment associated with classical barbiturates, allowing cleaner interpretation of tremor-specific effects.

Comparative Pharmacological Profiling Against Classical Barbiturates and First-Line ET Therapies

T-2000 serves as a critical comparator in side-by-side studies evaluating the therapeutic index (efficacy vs. sedation) of barbiturate-class compounds. Researchers can quantify the separation between tremor reduction and sedation liability using rotarod performance or locomotor activity assays in parallel with tremor measurements. The compound's distinct 1,3-dimethoxymethyl substitution pattern (LogP ~2.05, PSA 76 Ų, 0 HBD) also enables structure-activity relationship (SAR) studies to elucidate the molecular determinants of non-sedating GABAergic activity, informing rational design of next-generation analogs.

Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for GABAergic Tremor Therapeutics

The established dose-response relationship for T-2000—with 800 mg/day demonstrating significant efficacy versus placebo (P = 0.03) while 600 mg/day did not (P = 0.02 between dose groups) [1]—makes this compound uniquely valuable for PK/PD modeling studies. Investigators can use T-2000 to develop and validate exposure-response models that predict the plasma concentrations required to achieve meaningful tremor reduction, thereby accelerating dose selection for novel compounds in the same mechanistic class. The availability of human pharmacokinetic data from 199 subjects [2] further supports translational PK/PD modeling efforts.

Investigation of Myoclonus Dystonia Pathophysiology and Therapeutic Targeting

T-2000 is specifically indicated for research applications in myoclonus dystonia (M-D), a rare movement disorder with no approved pharmacotherapy [3]. An open-label Phase II pilot study evaluated T-2000 in M-D patients using a sequential dose escalation protocol (200 mg to 1000 mg/day over 12 weeks) [3]. Researchers investigating M-D disease mechanisms can employ T-2000 as a pharmacological probe to interrogate the role of GABA-A receptor modulation in suppressing myoclonic jerks and dystonic postures, with the compound's clinical development history providing a translational anchor for interpreting preclinical findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for T-2000

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.